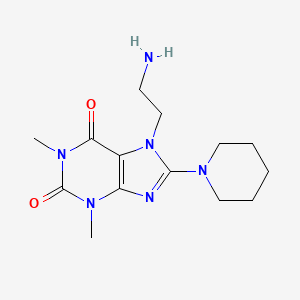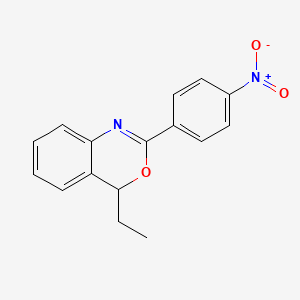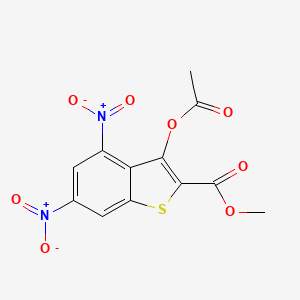
7-(2-aminoethyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-AMINOETHYL)-1,3-DIMETHYL-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-AMINOETHYL)-1,3-DIMETHYL-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, including the formation of the purine ring system and the introduction of the aminoethyl and piperidinyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the purine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the aminoethyl and piperidinyl groups via substitution reactions using suitable reagents and catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products:
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Biology:
Biochemical Studies: Utilized in studies of enzyme mechanisms and biochemical pathways.
Drug Development: Investigated for potential therapeutic applications due to its unique structure.
Medicine:
Pharmacological Research: Explored for its potential as a pharmaceutical agent with various biological activities.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry:
Material Science: Employed in the synthesis of advanced materials with specific properties.
Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 7-(2-AMINOETHYL)-1,3-DIMETHYL-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
1-(2-Aminoethyl)piperidine: Shares the piperidine and aminoethyl groups but lacks the purine ring system.
2-(Piperidin-1-yl)ethanamine: Similar structure with a piperidine ring and an aminoethyl group.
4-(Aminomethyl)piperidine: Contains a piperidine ring with an aminomethyl group.
Uniqueness:
Structural Complexity: The combination of the purine ring system with the aminoethyl and piperidinyl groups makes it unique.
Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of 7-(2-AMINOETHYL)-1,3-DIMETHYL-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H22N6O2 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
7-(2-aminoethyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione |
InChI |
InChI=1S/C14H22N6O2/c1-17-11-10(12(21)18(2)14(17)22)20(9-6-15)13(16-11)19-7-4-3-5-8-19/h3-9,15H2,1-2H3 |
InChI Key |
IVIYTYIOTWHOBS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11508408.png)
![N-[(5Z)-3-methyl-7-nitro-5H-indeno[1,2-b]pyridin-5-ylidene]aniline](/img/structure/B11508410.png)
![Methyl [(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]acetate](/img/structure/B11508414.png)
![(3-Bromo-4-methoxyphenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11508418.png)
![1-[2-(4-ethoxy-3-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methylphenyl)cyclohexane-1-carboxamide](/img/structure/B11508425.png)
![1-[(4-Cyclohexylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine](/img/structure/B11508426.png)
methyl naphthalene-1-carboxylate](/img/structure/B11508439.png)


![methyl 3-{[6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazol-4-yl]sulfanyl}propanoate](/img/structure/B11508453.png)
![Ethyl 4-{3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl}piperazine-1-carboxylate](/img/structure/B11508467.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11508482.png)
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B11508487.png)
